N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide
Overview
Description
This compound, with its intricate structure, exhibits a wide range of chemical properties that make it a point of interest in various fields of scientific research. It is derived from pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine, a class known for its biological activities, enhanced by the isonicotinamide group which potentially lends pharmacological attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide typically involves a multi-step process:
Step 1: Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core.
Step 2: Introduction of the methyl group at the 8th position using appropriate methylating agents.
Step 3: Oxidation to form the 6-oxo functionality, typically using oxidizing agents like KMnO₄.
Step 4: Coupling with isonicotinamide under suitable conditions, often using peptide-coupling reagents such as EDC or DCC.
Industrial Production Methods: Industrial production may adopt similar routes but often streamlined for cost efficiency and yield optimization, typically involving:
Utilization of continuous flow reactors to control reaction conditions tightly.
Optimization of solvent systems to enhance reaction rates and purity.
Employment of scalable oxidation and coupling techniques.
Chemical Reactions Analysis
Types of Reactions: This compound engages in various chemical reactions:
Oxidation: The 6-oxo group can undergo further oxidation under strong oxidative conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like NaBH₄.
Substitution: The isonicotinamide moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄ in protic or aprotic solvents.
Substitution: Nucleophiles like amines, thiols in the presence of base catalysts.
Oxidized derivatives with multiple oxo groups.
Reduced derivatives featuring hydroxyl functionalities.
Substituted products with varied nucleophilic groups replacing parts of the isonicotinamide ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is valued for its versatile reactivity, serving as a starting material for synthesizing complex molecules.
Biology: Its derivatives are explored for antibacterial and antifungal properties, owing to the triazolopyrimidine backbone known for bioactivity.
Medicine: Potential pharmacological applications include anti-inflammatory and anticancer properties, attributed to its ability to interact with specific biological targets.
Industry: In industry, it can be used in material science for the development of novel polymers or as a building block for complex organic syntheses.
Mechanism of Action
The exact mechanism of action varies depending on its application, but general pathways include:
Interaction with Enzymes: It may inhibit enzymes by binding to active sites.
Modulation of Receptors: It can modulate receptor activity, either agonistically or antagonistically, affecting cellular processes.
Pathway Involvement: It might influence signal transduction pathways, thereby altering cellular responses.
Comparison with Similar Compounds
Unique Features: N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide is distinguished by the specific arrangement of its functional groups, which imparts unique reactivity and biological activity.
Similar Compounds:Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine: Shares the core structure but lacks the specific modifications.
Nicotinamide derivatives: Similar pharmacological properties but different backbone structures.
Other triazolopyrimidines: Varied functional groups providing different biological and chemical properties.
Properties
IUPAC Name |
N-(12-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O2/c1-9-6-12-11(7-17-15-18-8-19-22(12)15)14(24)21(9)20-13(23)10-2-4-16-5-3-10/h2-8H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSOMGHAGGNVJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1NC(=O)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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